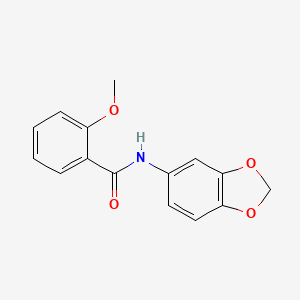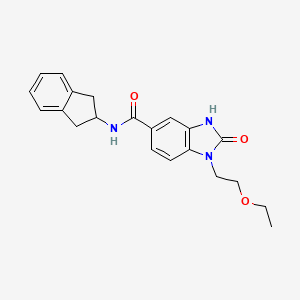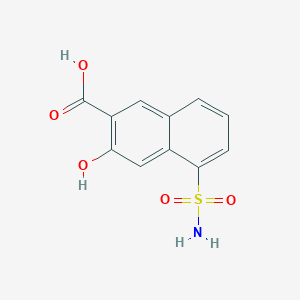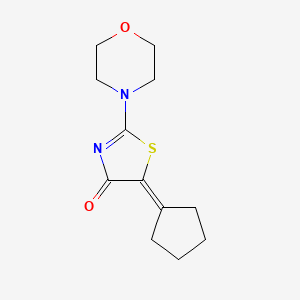![molecular formula C19H21ClN2O2 B5585621 1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5585621.png)
1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the late 1970s and has been used in scientific research studies due to its psychoactive properties. TFMPP has been found to have a wide range of effects on the central nervous system, including changes in mood, perception, and behavior.
作用机制
1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine acts as a partial agonist at serotonin receptors, specifically the 5-HT1B and 5-HT2C receptors. It has been found to have a higher affinity for the 5-HT2C receptor, which is thought to be responsible for its psychoactive effects. 1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine has also been found to inhibit the reuptake of serotonin, leading to increased levels of serotonin in the brain.
Biochemical and Physiological Effects:
1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine has been found to have a variety of biochemical and physiological effects on the body. It has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, leading to changes in mood and behavior. 1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine has also been found to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate.
实验室实验的优点和局限性
1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine has several advantages for use in scientific research studies. It is a well-characterized compound with known properties and mechanisms of action. 1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also limitations to using 1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine in experiments. Its psychoactive effects can make it difficult to control for confounding variables, and it may not be suitable for use in certain types of experiments.
未来方向
There are several areas of future research that could be explored using 1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine. One area of interest is investigating the potential therapeutic uses of 1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine and other psychoactive compounds. 1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine has been found to have antidepressant and anxiolytic effects in animal studies, and further research could explore its potential as a treatment for mood disorders. Additionally, 1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine could be used to investigate the role of serotonin receptors in the development of psychiatric disorders. Finally, 1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine could be used in combination with other compounds to explore potential synergistic effects on the central nervous system.
合成方法
1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine is synthesized by reacting 1-(4-chloro-2-methylphenoxy)acetyl chloride with phenylpiperazine in the presence of a base. The resulting compound is then purified through a series of chemical reactions and chromatography techniques to obtain the final product.
科学研究应用
1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine has been used in scientific research studies to investigate the effects of psychoactive compounds on the central nervous system. It has been found to have a variety of effects on the brain, including changes in mood, perception, and behavior. 1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine has been used in studies investigating the mechanisms of action of other psychoactive compounds, such as serotonin agonists and antagonists.
属性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-15-13-16(20)7-8-18(15)24-14-19(23)22-11-9-21(10-12-22)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHQPHHFUUTSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-chloro-8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromene-10-carbaldehyde oxime](/img/structure/B5585558.png)


![N~1~-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-N~2~,N~2~-dimethylpentane-1,2-diamine](/img/structure/B5585589.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5585596.png)

![2-(1-azepanylcarbonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5585613.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B5585615.png)
![ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5585622.png)
![N,N-dimethyl-2-{[(3-methyl-2-phenylbutanoyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5585624.png)
![N'-[4-(dimethylamino)benzylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5585625.png)

![4-{[(2-tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5585634.png)